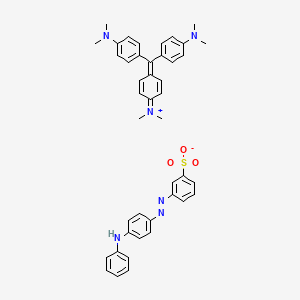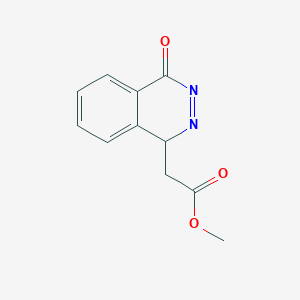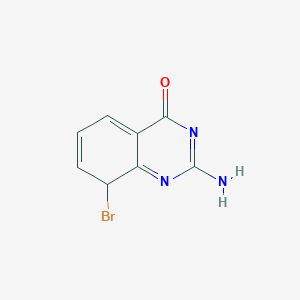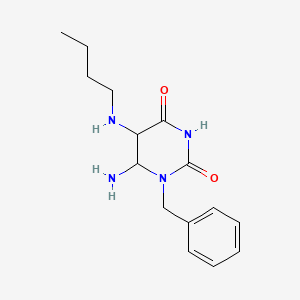![molecular formula C19H21ClN4O B12343823 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride CAS No. 1038915-62-6](/img/structure/B12343823.png)
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which is crucial in the repair of DNA damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
Wissenschaftliche Forschungsanwendungen
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes, particularly DNA repair mechanisms.
Medicine: It is being investigated as a potential therapeutic agent for treating cancers with BRCA mutations due to its PARP inhibitory activity.
Industry: The compound’s properties make it useful in developing new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride involves its inhibition of PARP enzymes. These enzymes play a critical role in repairing single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This makes it particularly effective against cancers with BRCA mutations, which are already deficient in DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): This compound also inhibits PARP and has shown efficacy in treating BRCA-mutant cancers.
Indazole derivatives: These compounds share the indazole core and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride is unique due to its specific configuration and the presence of the piperidinyl group, which enhances its binding affinity to PARP enzymes. This specificity makes it a promising candidate for targeted cancer therapies .
Eigenschaften
CAS-Nummer |
1038915-62-6 |
|---|---|
Molekularformel |
C19H21ClN4O |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m0./s1 |
InChI-Schlüssel |
YXYDNYFWAFBCAN-UQKRIMTDSA-N |
Isomerische SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |
Kanonische SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)








